

Specific optical rotation reference for (S)-alpha-ethylmandelic acid

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Compound of Interest

Compound Name: (S)-2-Hydroxy-2-phenylbutyric acid
CAS No.: 24256-91-5
Cat. No.: B3254657

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Specific Optical Rotation Reference: (S)- - Ethylmandelic Acid

Executive Summary & Core Reference Data

Target Compound: (S)-(+)-2-Hydroxy-2-phenylbutyric acid Common Name: (S)-

-Ethylmandelic acid CAS Registry Number: 24256-91-5 (S-isomer) | 3966-31-2 (R-isomer)

For quality control and stereochemical assignment, the definitive specific optical rotation for the (S)-enantiomer is dextrorotatory (+).

Parameter	Value	Conditions
Specific Rotation	+27.0°	, Ethanol (EtOH)
Enantiomer	(S)-Isomer	Configuration determined via CIP priority (OH > COOH > Ph > Et)
Counter-Enantiomer	(R)-Isomer	(, EtOH)
Racemate Rotation		CAS: 35468-69-0



Critical Warning: Do not confuse this compound with (S)-2-Hydroxy-4-phenylbutyric acid (Homophenylalanine derivative, CAS 115016-95-0), which has a significantly lower rotation (

to

). The structural difference lies in the ethyl group at the

-position versus a phenylethyl chain.

Comparative Analysis: Performance & Alternatives

In drug development, relying solely on optical rotation for Enantiomeric Excess (

) determination is increasingly scrutinized due to sensitivity issues. Below is an objective comparison of Optical Rotation (Polarimetry) versus the modern Gold Standard (Chiral HPLC).

Table 1: Analytical Method Comparison

Feature	Polarimetry (Optical Rotation)	Chiral HPLC (Chromatography)	Recommendation
Primary Utility	Identity confirmation; Gross purity check.	Quantitative determination; Impurity profiling.	Use Polarimetry for quick batch release; HPLC for final CoA.
Sensitivity	Low. Requires high concentration (mg/mL). Affected by trace chiral impurities. [1]	High. Detects minor enantiomer.	HPLC is mandatory for regulatory filing.
Sample Prep	Simple dissolution. Non-destructive.	Requires filtration, specific mobile phase.	Polarimetry is faster for in-process checks.
Cost/Run	Negligible.	Moderate (Solvents, Column wear).	Use Polarimetry for routine monitoring.
Interference	High.[2] Solvent effects, temperature, and wavelength (ORD) drift.	Low. Separation resolves impurities from the main peak.	Trust HPLC over Polarimetry if values conflict.

Structural Analog Benchmarking

The rotation of

-ethylmandelic acid follows a steric trend observed in similar

-substituted mandelic acids:

- (S)-Mandelic Acid (

-H):

(H

O) — High rotation due to lack of steric bulk.

- (S)-Atrolactic Acid (

-Methyl):

(EtOH) — Methyl group reduces rotational magnitude.

- (S)-

-Ethylmandelic Acid (

-Ethyl):

(EtOH) — Ethyl group further dampens rotation.

Experimental Protocols

Protocol A: Determination of Specific Optical Rotation

Objective: To validate the identity and approximate optical purity of (S)-

-ethylmandelic acid.

- Preparation: Accurately weigh

of the dry solid sample into a

volumetric flask.

- Solvation: Dissolve in Absolute Ethanol. Ensure complete dissolution (sonicate if necessary). Make up to the mark.

- Note: Using Methanol or Acetone may shift the value by

due to solvation sphere changes. Stick to Ethanol for comparison with literature.

- Zeroing: Fill the polarimeter tube (

) with pure solvent (blank). Zero the instrument at

(Sodium D-line) and

.

- Measurement: Rinse the tube with the sample solution, then fill. Ensure no air bubbles are in the light path. Record the average of 5 readings.
- Calculation:

Where

is the observed rotation,

is path length in dm (

), and

is concentration in g/mL (

).

Protocol B: Chiral HPLC Method (Recommended for validation)

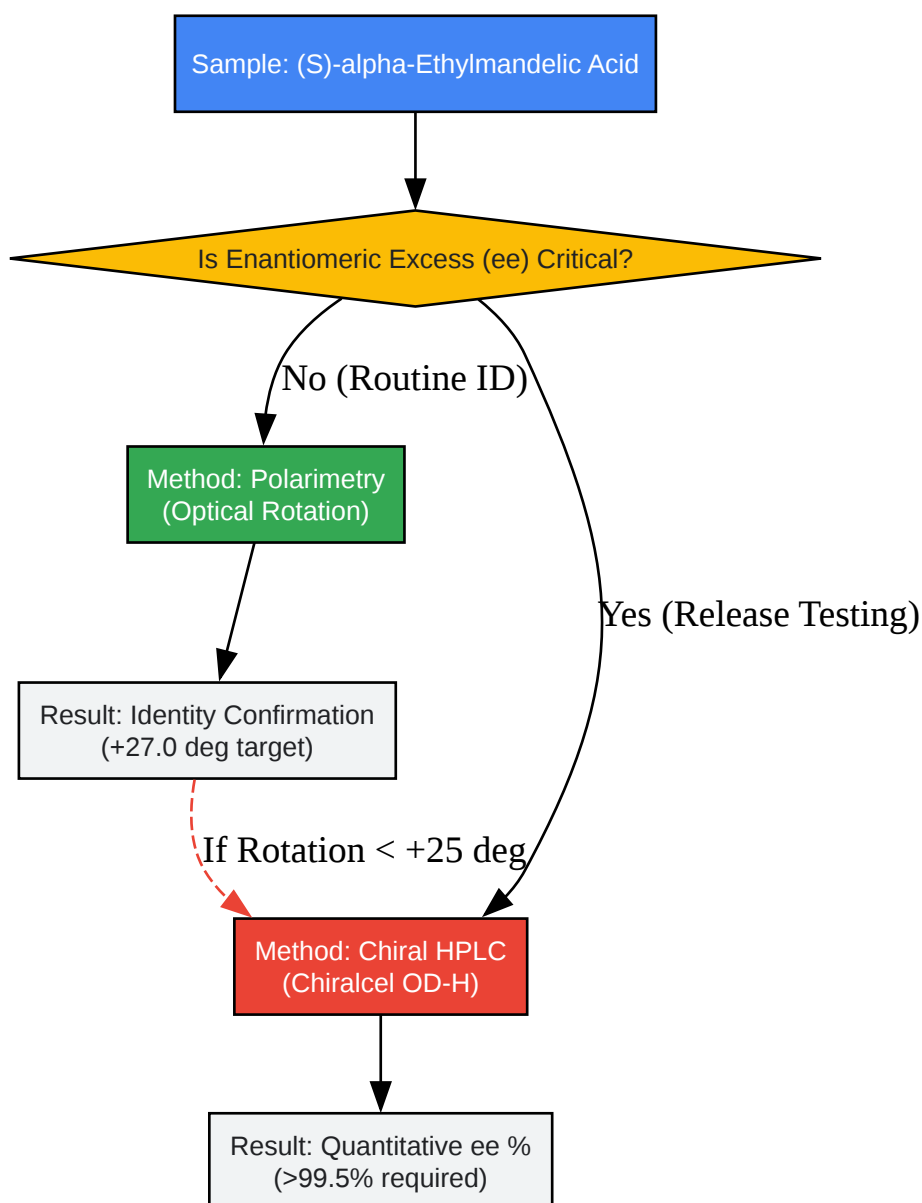
- Column: Chiralcel OD-H or AD-H (,).
- Mobile Phase: Hexane : Isopropanol : TFA ().
- Flow Rate: .
- Detection: UV @

- Expected Retention: (R)-isomer elutes first; (S)-isomer elutes second (confirmation with standard required).

Scientific Visualization

The following diagrams illustrate the decision-making logic for analysis and the structural relationship of the compound.

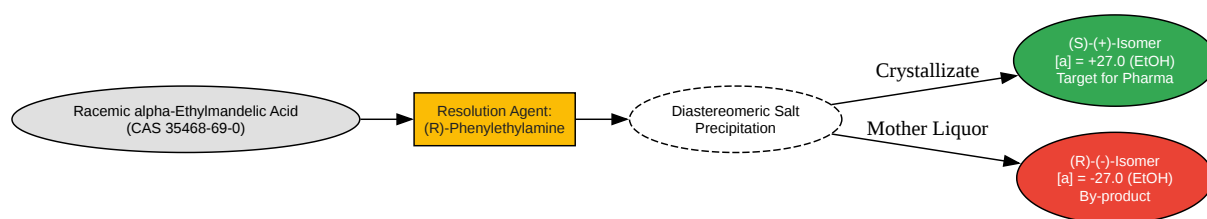
Figure 1: Analytical Decision Matrix



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Caption: Decision tree for selecting between Polarimetry (speed/ID) and HPLC (accuracy/quantification).

Figure 2: Chiral Pool & Synthesis Context



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Caption: Classical resolution workflow utilizing chiral amines to isolate the (S)-enantiomer.

References

- Sigma-Aldrich (Merck). (R)-2-Hydroxy-2-phenylbutyric acid Product Specification. Catalog No. 420085. (Confirmed rotation of R-isomer as -27.0°).
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Sources

- 1. Specific rotation - Wikipedia [en.wikipedia.org]
- 2. (R)-2-Hydroxy-4-phenylbutyric acid | C₁₀H₁₂O₃ | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]
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